molecular formula C45H68N10O12 B12536149 L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid CAS No. 675108-62-0

L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid

Cat. No.: B12536149
CAS No.: 675108-62-0
M. Wt: 941.1 g/mol
InChI Key: GXPYEHUJJOPXQU-PEAOEFARSA-N
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Description

L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid is a peptide compound composed of multiple amino acids, including lysine, tyrosine, proline, and aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups on lysine residues can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Dityrosine cross-links.

    Reduction: Free thiol groups.

    Substitution: Alkylated or acylated lysine residues.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in tissue engineering.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to downstream biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-L-tyrosine-α-L-lysine
  • L-Tyrosyl-L-aspartic acid
  • L-Aspartic acid, L-prolyl-L-lysyl-L-alanyl-L-threonylglycylglycyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-lysyl-L-arginyl-L-valyl

Uniqueness

L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and participate in unique biochemical pathways, making it valuable for various research and industrial applications.

Properties

CAS No.

675108-62-0

Molecular Formula

C45H68N10O12

Molecular Weight

941.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C45H68N10O12/c46-20-4-1-8-31(49)39(60)52-34(24-27-12-16-29(56)17-13-27)41(62)51-33(10-3-6-22-48)44(65)55-23-7-11-37(55)43(64)50-32(9-2-5-21-47)40(61)53-35(25-28-14-18-30(57)19-15-28)42(63)54-36(45(66)67)26-38(58)59/h12-19,31-37,56-57H,1-11,20-26,46-49H2,(H,50,64)(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,58,59)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

GXPYEHUJJOPXQU-PEAOEFARSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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